molecular formula C8H14Cl2N2 B1144153 N-Isopropylpyridin-2-amine CAS No. 15513-18-5

N-Isopropylpyridin-2-amine

Cat. No.: B1144153
CAS No.: 15513-18-5
M. Wt: 209.11616
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Description

N-Isopropylpyridin-2-amine (CAS 15513-18-5, molecular formula C₈H₁₂N₂, molecular weight 136.19 g/mol) is a pyridine derivative featuring an isopropylamine substituent at the 2-position of the pyridine ring. It serves as a key structural motif in bioactive molecules, particularly kinase inhibitors. This compound is notable for its role in the synthesis of selective Hog1 inhibitors, such as 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine, which targets the High Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae . Its physicochemical properties include a diffusion coefficient of 260 µm²/s (at 22°C) when dissolved in dimethyl sulfoxide (DMSO) . Safety data indicate hazards such as acute oral toxicity (H302) and eye irritation (H319) .

Properties

IUPAC Name

N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPJCPJUEYREHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15513-18-5
Record name N-(1-Methylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15513-18-5
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Record name 15513-18-5
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyridin-2-amine typically involves the alkylation of pyridin-2-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-Isopropylpyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Isopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Isopropylpyridin-2-amine with analogs differing in substituents, biological activity, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
This compound C₈H₁₂N₂ 136.19 Isopropylamine at C2 Hog1 inhibitor scaffold
6-Cyclopropylpyridin-2-amine C₈H₁₁N₂ 135.19 Cyclopropylamine at C2 Intermediate; limited toxicity data
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ 163.22 Cyclopropylamine + aminomethyl at C4 Toxicological data unavailable
Isopropyl-(5-nitro-pyridin-2-yl)-amine C₈H₁₁N₃O₂ 181.20 Nitro group at C5 Reactive intermediate; no bioactivity reported

Key Observations :

  • Substituent bulkiness (e.g., benzyl-triazole groups in the Hog1 inhibitor) increases molecular weight (478.67 g/mol) and enhances target specificity .
  • Electron-withdrawing groups (e.g., nitro in Isopropyl-(5-nitro-pyridin-2-yl)-amine ) alter reactivity but reduce stability compared to the parent compound .

Key Observations :

  • The Hog1 inhibitor derivative exhibits potent inhibition (IC₅₀ = 7.4 nM in vitro) but reduced efficacy in whole-cell assays (IC₅₀ = 180 nM), likely due to membrane permeability limitations .

Key Observations :

  • Substituted derivatives with aminomethyl groups require stringent personal protective equipment (PPE) due to undefined irritancy risks .

Biological Activity

N-Isopropylpyridin-2-amine is a derivative of pyridine known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2-position with an amino group and at the 4-position with an isopropyl group. This unique substitution pattern contributes to its chemical reactivity and biological activity.

1. Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, research has shown that certain pyrimidine derivatives can inhibit COX-2 enzyme activity, a key player in inflammation pathways. The IC50 values for these compounds were reported to be comparable to established NSAIDs like celecoxib, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Similar compounds have shown promise in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders. Preliminary data suggest that this compound may influence pathways related to mood regulation and cognitive functions.

3. Antimicrobial Activity

The compound has also been explored for antimicrobial properties. Research indicates that derivatives of pyridine can exhibit varying degrees of activity against bacterial strains, highlighting their potential as lead compounds in developing new antibiotics .

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses and neurotransmission. It acts as a ligand, modulating the activity of these targets, which may explain its diverse biological effects.

Data Tables

Biological Activity IC50 Values Reference
COX-2 Inhibition0.04 μmol
NeuroprotectionNot specified
Antimicrobial ActivityVaries by strain

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various pyrimidine derivatives, this compound was included among tested compounds. Results indicated that it significantly reduced the expression of COX-2 and iNOS mRNA levels in vitro, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Potential

Research focusing on the neuroprotective effects of similar compounds revealed that this compound could enhance neuronal survival under stress conditions. This effect was attributed to its ability to modulate glutamate receptors, suggesting a possible role in treating neurodegenerative diseases.

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